molecular formula C8H7FO3 B6249934 3-fluoro-2-hydroxy-5-methoxybenzaldehyde CAS No. 1417996-86-1

3-fluoro-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B6249934
CAS RN: 1417996-86-1
M. Wt: 170.1
InChI Key:
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Description

3-Fluoro-2-hydroxy-5-methoxybenzaldehyde (3-F2H5MBA) is an aromatic aldehyde used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a precursor for the synthesis of a wide range of compounds, including drugs, agrochemicals, and other chemicals. 3-F2H5MBA has been studied extensively and has been found to have a wide range of interesting properties and applications.

Scientific Research Applications

3-fluoro-2-hydroxy-5-methoxybenzaldehyde is used in the synthesis of a wide range of compounds, including drugs, agrochemicals, and other chemicals. It is also used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and isoxazoles. 3-fluoro-2-hydroxy-5-methoxybenzaldehyde is also used as a starting material for the synthesis of a variety of important compounds, such as 5-fluoro-2-hydroxybenzaldehyde, 5-fluoro-2-hydroxybenzamide, and 5-fluoro-2-hydroxybenzyl alcohol.

Mechanism of Action

3-fluoro-2-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde, and its mechanism of action is based on its ability to react with nucleophiles, such as amines and thiols, to form a variety of compounds. The reaction of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde with nucleophiles is known as a Michael addition reaction. This reaction is used in the synthesis of a wide range of compounds, including drugs, agrochemicals, and other chemicals.
Biochemical and Physiological Effects
3-fluoro-2-hydroxy-5-methoxybenzaldehyde has been studied extensively and has been found to have a wide range of interesting properties and applications. It has been found to be a potent inhibitor of the enzyme xanthine oxidase, which is involved in the breakdown of purines and pyrimidines. In addition, 3-fluoro-2-hydroxy-5-methoxybenzaldehyde has been found to have antioxidant and anti-inflammatory properties, and it has been shown to inhibit the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The synthesis of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde is relatively simple and can be carried out in a laboratory setting. The reaction is carried out at room temperature and the product can be isolated and purified by column chromatography. The main advantage of using 3-fluoro-2-hydroxy-5-methoxybenzaldehyde in lab experiments is that it is a relatively inexpensive starting material. However, there are some limitations to using 3-fluoro-2-hydroxy-5-methoxybenzaldehyde in lab experiments. For example, the reaction requires the use of hydroxylamine hydrochloride, which is a hazardous chemical and should be handled with caution.

Future Directions

The potential applications of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde are numerous and there are many future directions for research. One potential direction is the development of new and improved methods for the synthesis of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde, which could reduce the cost and increase the efficiency of the synthesis. Another potential direction is the development of new and improved methods for the isolation and purification of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde, which could reduce the amount of waste generated during the synthesis. Additionally, further research into the biochemical and physiological effects of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde could lead to the development of new and improved drugs and agrochemicals. Finally, further research into the mechanism of action of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde could lead to the development of new and improved synthetic pathways for the synthesis of a wide range of compounds.

Synthesis Methods

3-fluoro-2-hydroxy-5-methoxybenzaldehyde is synthesized from the reaction of 2-fluoro-5-methoxybenzaldehyde (2-F5MBA) and hydroxylamine hydrochloride in an aqueous medium. The reaction is carried out at room temperature and the product is isolated and purified by column chromatography. The reaction is shown below:
2-F5MBA + HONH2Cl → 3-fluoro-2-hydroxy-5-methoxybenzaldehyde + HCl

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-hydroxy-5-methoxybenzaldehyde involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methoxyphenol", "fluorine gas", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium carbonate", "copper(II) sulfate", "sodium chloride", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Nitration of 3-methoxyphenol with nitric acid and sulfuric acid to form 3-methoxy-4-nitrophenol", "Step 2: Reduction of 3-methoxy-4-nitrophenol with sodium bisulfite to form 3-methoxy-4-aminophenol", "Step 3: Diazotization of 3-methoxy-4-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Reaction of diazonium salt with fluorine gas in the presence of copper(II) sulfate to form 3-fluoro-4-methoxyphenol", "Step 5: Oxidation of 3-fluoro-4-methoxyphenol with sodium chlorite and sodium hydroxide to form 3-fluoro-2-hydroxy-4-methoxybenzaldehyde", "Step 6: Methylation of 3-fluoro-2-hydroxy-4-methoxybenzaldehyde with acetic anhydride and sulfuric acid to form 3-fluoro-2-hydroxy-5-methoxybenzaldehyde" ] }

CAS RN

1417996-86-1

Product Name

3-fluoro-2-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7FO3

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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